molecular formula C17H16N2OS B5839089 4,4-DIMETHYL-2-(10H-PHENOTHIAZIN-10-YL)-4,5-DIHYDRO-1,3-OXAZOLE

4,4-DIMETHYL-2-(10H-PHENOTHIAZIN-10-YL)-4,5-DIHYDRO-1,3-OXAZOLE

Cat. No.: B5839089
M. Wt: 296.4 g/mol
InChI Key: ZHLYPQLKFLUQFW-UHFFFAOYSA-N
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Description

4,4-DIMETHYL-2-(10H-PHENOTHIAZIN-10-YL)-4,5-DIHYDRO-1,3-OXAZOLE is a complex organic compound that features both phenothiazine and oxazole moieties. Phenothiazine derivatives are known for their diverse pharmacological activities, including antipsychotic and antihistaminic properties. The oxazole ring, on the other hand, is a five-membered heterocyclic compound containing one oxygen and one nitrogen atom, which is often found in various biologically active molecules.

Mechanism of Action

Without specific information on the intended use or biological activity of this compound, it’s difficult to predict its mechanism of action. Phenothiazines have a wide range of biological activities, including antipsychotic and antihistaminic effects .

Future Directions

The potential applications and future directions for this compound would depend on its biological activity. Given the wide range of activities exhibited by phenothiazines, it’s possible that this compound could have interesting biological properties that could be explored in future research .

Preparation Methods

The synthesis of 4,4-DIMETHYL-2-(10H-PHENOTHIAZIN-10-YL)-4,5-DIHYDRO-1,3-OXAZOLE typically involves the reaction of phenothiazine derivatives with oxazole precursors under specific conditions. One common synthetic route includes the cyclization of appropriate intermediates in the presence of catalysts and under controlled temperature and pressure conditions. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

4,4-DIMETHYL-2-(10H-PHENOTHIAZIN-10-YL)-4,5-DIHYDRO-1,3-OXAZOLE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups. Common reagents for these reactions include halogens, acids, and bases.

    Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

4,4-DIMETHYL-2-(10H-PHENOTHIAZIN-10-YL)-4,5-DIHYDRO-1,3-OXAZOLE has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of neurological disorders and infections.

    Industry: It is used in the development of new materials, such as polymers and dyes, due to its unique chemical properties.

Comparison with Similar Compounds

4,4-DIMETHYL-2-(10H-PHENOTHIAZIN-10-YL)-4,5-DIHYDRO-1,3-OXAZOLE can be compared with other similar compounds, such as:

    Phenothiazine derivatives: These include chlorpromazine and promethazine, which are used as antipsychotic and antihistaminic agents, respectively.

    Oxazole derivatives: Compounds like oxazepam and cloxacillin, which have anxiolytic and antibiotic properties, respectively.

    Uniqueness: The combination of phenothiazine and oxazole in a single molecule provides a unique chemical structure that may offer a broader range of biological activities and therapeutic applications compared to individual phenothiazine or oxazole derivatives.

Properties

IUPAC Name

4,4-dimethyl-2-phenothiazin-10-yl-5H-1,3-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2OS/c1-17(2)11-20-16(18-17)19-12-7-3-5-9-14(12)21-15-10-6-4-8-13(15)19/h3-10H,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHLYPQLKFLUQFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(COC(=N1)N2C3=CC=CC=C3SC4=CC=CC=C42)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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